
Chaetoglobosin G
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Overview
Description
Chaetoglobosin G is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as an antineoplastic agent and a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Scientific Research Applications
Introduction to Chaetoglobosin G
This compound is a secondary metabolite derived from the fungus Chaetomium globosum, classified as a cytochalasan alkaloid. It has garnered attention due to its diverse biological activities, particularly its anti-tumor properties. Research has demonstrated that this compound exhibits significant potential in various scientific applications, including cancer treatment, antimicrobial activity, and ecological studies.
Anti-Tumor Activity
This compound has been extensively studied for its anti-cancer effects, particularly against non-small cell lung cancer (NSCLC) cells. A study published in Pharmazie revealed that this compound inhibits the proliferation of A549 lung cancer cells through the EGFR/MEK/ERK signaling pathway. The compound was shown to induce G2/M phase arrest in the cell cycle, which is crucial for inhibiting tumor growth. The study utilized techniques such as MTT assays, flow cytometry, and Western blotting to analyze cell cycle dynamics and protein expression related to apoptosis and autophagy .
Key Findings:
- Cell Proliferation Inhibition: this compound demonstrated a dose-dependent effect on A549 cells.
- Mechanism of Action: Induction of G2/M phase arrest by upregulating p21 and downregulating cyclin B1 proteins.
- Potential Targets: Transcriptome sequencing identified various molecular targets affected by this compound treatment.
Antimicrobial Properties
This compound exhibits notable antimicrobial properties. Research indicates that chaetoglobosins, including this compound, possess antifungal and antibacterial activities. These compounds have been shown to inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Applications in Antimicrobial Research:
- Fungal Infections: Effective against various fungal strains.
- Bacterial Infections: Demonstrated activity against resistant bacterial strains.
Ecological Applications
The ecological role of this compound and other chaetoglobosins has been explored in the context of their production by fungi. Studies suggest that these compounds play a role in fungal defense mechanisms and interactions with other microorganisms in their environment. The biosynthetic pathways of chaetoglobosins are being investigated to enhance production yields for both ecological and pharmaceutical applications .
Research Insights:
- Biosynthesis Regulation: Investigations into genes regulating chaetoglobosin production have revealed significant insights into optimizing yields for research and therapeutic use.
- Ecological Impact: Understanding how these metabolites function in nature can lead to better ecological management strategies.
Table 1: Biological Activities of this compound
Table 2: Mechanisms of Action
Case Study 1: Anti-Cancer Efficacy
A study focused on the effects of this compound on A549 cells demonstrated significant inhibition of cell growth through specific signaling pathways. The findings highlighted its potential as a therapeutic agent for lung cancer treatment.
Case Study 2: Antimicrobial Activity
Research has shown that this compound can inhibit the growth of pathogenic fungi and bacteria, suggesting its utility in developing new antimicrobial therapies.
Properties
Molecular Formula |
C32H36N2O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,7E,9S,11E,13R,14S,17R,18S)-14-hydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-7,11,15-triene-2,5,6,20-tetrone |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,23,25,28,30,33,38H,8,12-13,15H2,1-4H3,(H,34,39)/b10-7+,18-14+/t17-,23-,25-,28-,30+,32+/m0/s1 |
InChI Key |
COZBDBUQXIMMKP-RWFPWACCSA-N |
SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Isomeric SMILES |
C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@@]2(C(=O)CCC(=O)C(=O)/C(=C1)/C)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)C)O |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(=O)CCC(=O)C(=O)C(=C1)C)C(=O)NC3CC4=CNC5=CC=CC=C54)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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